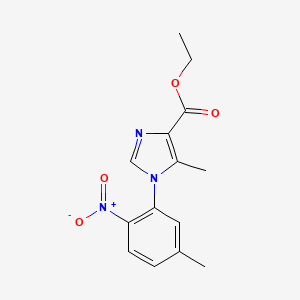
5-Carboxy-TET
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-TET, also known as 5-carboxylcytosine, is a derivative of cytosine, one of the four main bases found in DNA. It is formed through the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes. This compound plays a crucial role in the process of DNA demethylation, which is essential for regulating gene expression and maintaining genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Carboxy-TET is synthesized through the stepwise oxidation of 5-methylcytosine. The TET enzymes, specifically TET1, TET2, and TET3, catalyze the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This process requires Fe(II) and α-ketoglutarate as cofactors .
Industrial Production Methods
the enzymatic oxidation method described above can be adapted for large-scale production by optimizing reaction conditions and using recombinant TET enzymes expressed in suitable host systems .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-TET undergoes various chemical reactions, including:
Oxidation: It is formed through the oxidation of 5-methylcytosine.
Reduction: It can be reduced back to 5-formylcytosine or 5-hydroxymethylcytosine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carboxyl group
Common Reagents and Conditions
Oxidation: Fe(II) and α-ketoglutarate are required for the enzymatic oxidation of 5-methylcytosine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to its precursors
Major Products Formed
Oxidation: 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: 5-formylcytosine and 5-hydroxymethylcytosine
Scientific Research Applications
5-Carboxy-TET has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA demethylation and the role of TET enzymes in epigenetic regulation
Biology: It helps in understanding the regulation of gene expression and the maintenance of genomic stability
Medicine: Research on this compound has implications for cancer therapy, as dysregulation of DNA methylation is associated with various cancers
Mechanism of Action
5-Carboxy-TET exerts its effects through the TET-mediated oxidation of 5-methylcytosine. The TET enzymes catalyze the conversion of 5-methylcytosine to 5-carboxylcytosine, which can then be excised by thymine-DNA glycosylase (TDG) and replaced with unmodified cytosine through base excision repair. This process leads to active DNA demethylation, which is crucial for regulating gene expression and maintaining genomic stability .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine, also involved in DNA demethylation
5-Formylcytosine: Another intermediate in the oxidation process, also excised by TDG
Uniqueness
5-Carboxy-TET is unique in its role as the final product of TET-mediated oxidation of 5-methylcytosine. Its excision by TDG and subsequent replacement with unmodified cytosine make it a crucial player in active DNA demethylation, distinguishing it from its precursors .
Properties
CAS No. |
155911-13-0 |
|---|---|
Molecular Formula |
C21H8Cl4O7 |
Molecular Weight |
514.1 |
Synonyms |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






